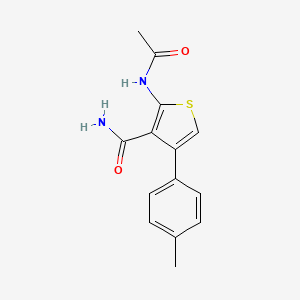
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide
描述
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent for various diseases. This compound belongs to the class of kinase inhibitors, which are known for their ability to target specific enzymes involved in various cellular processes.
作用机制
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide exerts its effects by inhibiting the activity of specific kinases involved in signaling pathways that regulate immune and inflammatory responses. By blocking these pathways, 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide can reduce inflammation and prevent the proliferation of cancer cells. 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been shown to selectively target BTK, a kinase that plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation in various animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has also been shown to inhibit the growth of cancer cells in various animal models of hematological malignancies and solid tumors.
实验室实验的优点和局限性
One of the main advantages of 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide is its selectivity for specific kinases, which allows for targeted inhibition of disease pathways without affecting normal cellular processes. 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has also shown promising results in preclinical studies, indicating its potential as a therapeutic agent for various diseases. However, there are limitations to using 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide in lab experiments, including its potential toxicity and limited availability.
未来方向
There are several future directions for the study of 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, where 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has shown promising results in preclinical studies. Another potential application is in the treatment of hematological malignancies, such as leukemia and lymphoma, where 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells. Additionally, further research is needed to evaluate the safety and efficacy of 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide in clinical trials, as well as to identify potential drug combinations that could enhance its therapeutic effects.
Conclusion:
In conclusion, 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide is a small molecule inhibitor with potential therapeutic applications for various diseases. Its selectivity for specific kinases and ability to target disease pathways make it an attractive candidate for further research and development. However, further studies are needed to evaluate its safety and efficacy in clinical trials, as well as to identify potential drug combinations that could enhance its therapeutic effects.
科学研究应用
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit various kinases, including BTK, FLT3, and JAK3, which are involved in the regulation of immune and inflammatory responses. 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been evaluated in preclinical studies for the treatment of various diseases, including autoimmune disorders, hematological malignancies, and solid tumors.
属性
IUPAC Name |
2-acetamido-4-(4-methylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-8-3-5-10(6-4-8)11-7-19-14(16-9(2)17)12(11)13(15)18/h3-7H,1-2H3,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGKAIHSXNMNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-4-(4-methylphenyl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-methoxyphenyl)ethyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4767688.png)
![5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B4767700.png)
![2-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4767706.png)
![N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4767720.png)
![6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4767723.png)
![3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4767730.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4767734.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4767742.png)

![1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4767757.png)
![N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4767773.png)
![ethyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4767780.png)
![N-allyl-4-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4767789.png)
![N-butyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4767797.png)